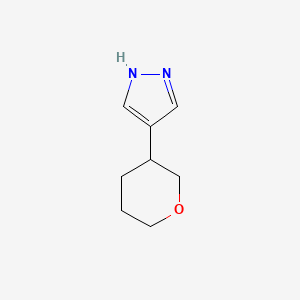![molecular formula C12H14O2 B13527914 {3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclopropane ring, with a phenyl group attached to the oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of phenyl-substituted cyclopropane derivatives with epoxides under specific conditions. One common method includes the use of phenylcyclopropane and ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
化学反応の分析
Types of Reactions
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.
類似化合物との比較
Similar Compounds
- {3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity further distinguish it from other similar compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChIキー |
DVCWTCNNWDADDL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


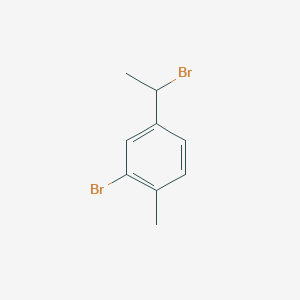
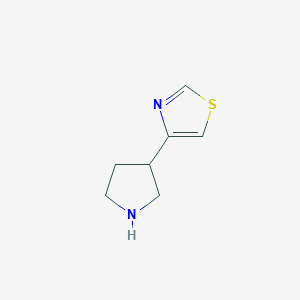
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
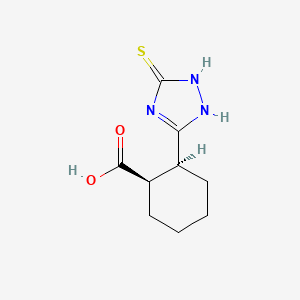


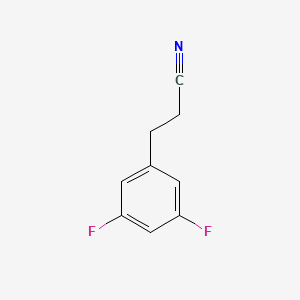

![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

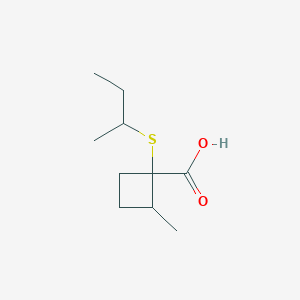

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
